1-Methoxycyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxycyclopentene is an organic compound with the molecular formula C₆H₁₀O. It is a member of the vinyl ether family, characterized by the presence of an ether functional group (an oxygen atom connected to two alkyl or aryl groups) and a vinyl group (a two-carbon chain with a double bond)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentene can be synthesized through several methods. One common approach involves the thermal reaction of cyclohexanol or cyclohexene. In this process, cyclohexanol or cyclohexene undergoes a thermal reaction to produce this compound . The reaction conditions typically include elevated temperatures and the presence of specific catalysts to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound often involves similar thermal reactions but on a larger scale. The process may include additional steps to purify the product and ensure high yield and quality. The by-products, such as 3-methylcyclopentene and 4-methylcyclopentene, are often recycled back into the reaction to maximize efficiency .
Chemical Reactions Analysis
1-Methoxycyclopentene undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically involves hydrogenation, where hydrogen gas and a metal catalyst (such as palladium on carbon) are used to reduce the double bond, resulting in the formation of 1-methoxycyclopentane.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. For example, treatment with strong acids or bases can lead to the formation of cyclopentene derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Strong acids or bases
Major Products Formed:
Oxidation: Carbonyl compounds
Reduction: 1-Methoxycyclopentane
Substitution: Various cyclopentene derivatives
Scientific Research Applications
1-Methoxycyclopentene has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for creating specialized compounds with desired characteristics.
Mechanism of Action
The mechanism of action of 1-methoxycyclopentene involves its reactivity with various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Methoxycyclopentene can be compared with other similar compounds, such as:
Cyclopentene: Lacks the methoxy group, making it less reactive in certain reactions.
1-Methoxycyclohexene: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
Cyclopentane: Saturated hydrocarbon with no double bonds, resulting in significantly different reactivity.
The uniqueness of this compound lies in its combination of a five-membered ring and a vinyl ether group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-methoxycyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIATJNLLNNGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147944 |
Source
|
Record name | 1-Methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-59-9 |
Source
|
Record name | 1-Methoxycyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key reaction involving 1-methoxycyclopentene discussed in this research paper?
A1: The paper investigates the reaction of 3,3,5,5-tetramethyl-1-methoxycyclopentene with arenesulfonyl azides. This reaction leads to the formation of bicyclic 2-methoxy-1-arylsulfonylaziridines. The researchers then focus on the rearrangement reactions these aziridines undergo. []
Q2: Why is this research significant in the broader context of organic chemistry?
A2: This research is significant because it expands our understanding of how organic azides react with unsaturated compounds like 1-methoxycyclopentenes. Understanding these reactions and the subsequent rearrangements is crucial for developing new synthetic strategies in organic chemistry. Furthermore, the formation and rearrangement of aziridines are important reactions in the synthesis of various nitrogen-containing compounds, many of which have biological and pharmaceutical applications. []
Q3: Are there any potential applications of the compounds derived from this reaction?
A3: While the paper primarily focuses on the reaction mechanism and rearrangement pathways, the synthesized bicyclic aziridines could potentially serve as valuable intermediates in the synthesis of more complex molecules. Further research is needed to explore specific applications of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.